molecular formula C5H14ClN3O2S B1445920 4-Aminopiperidine-1-sulfonamide hydrochloride CAS No. 1820640-75-2

4-Aminopiperidine-1-sulfonamide hydrochloride

Cat. No. B1445920
CAS RN: 1820640-75-2
M. Wt: 215.7 g/mol
InChI Key: PUUKLWFEDZRWSJ-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1820640-75-2 . It has a molecular weight of 215.7 and is available in solid form .


Physical And Chemical Properties Analysis

4-Aminopiperidine-1-sulfonamide hydrochloride is a solid compound . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis of Substituted Piperidines

Substituted piperidines are a class of compounds with diverse pharmacological properties. The 4-Aminopiperidine-1-sulfonamide hydrochloride serves as a precursor in the synthesis of these compounds. Through various intra- and intermolecular reactions, researchers can create a wide array of substituted piperidines, which are integral to the development of new therapeutic agents .

Spiropiperidine Compounds

Spiropiperidines are another important category of piperidine derivatives that exhibit significant biological activity. The 4-Aminopiperidine-1-sulfonamide hydrochloride can be used in the synthesis of spiropiperidines, which are explored for their potential use in drug discovery and development .

Condensed Piperidines

Condensed piperidines are compounds where the piperidine ring is fused with another ring structure. These compounds often display enhanced pharmacological activities. The 4-Aminopiperidine-1-sulfonamide hydrochloride is utilized in the formation of condensed piperidines, contributing to the exploration of new medicinal drugs .

Piperidinones Synthesis

Piperidinones are a subclass of piperidine derivatives known for their antidepressant and anxiolytic properties. The 4-Aminopiperidine-1-sulfonamide hydrochloride is a key starting material in the synthesis of various piperidinones, which are valuable in the pharmaceutical industry .

Development of Antiviral Agents

Piperidine derivatives have been identified as potent inhibitors of various viral enzymes. The 4-Aminopiperidine-1-sulfonamide hydrochloride is being researched for its application in the development of antiviral agents, particularly as a scaffold for creating compounds that can inhibit viral replication .

Cancer Research

In cancer research, piperidine derivatives are investigated for their potential as chemotherapeutic agents4-Aminopiperidine-1-sulfonamide hydrochloride may play a role in the synthesis of new compounds that target specific pathways involved in cancer cell proliferation .

Neurodegenerative Disease Treatment

The treatment of neurodegenerative diseases often involves modulating neurotransmitter levels. Piperidine derivatives, synthesized using 4-Aminopiperidine-1-sulfonamide hydrochloride , are being studied for their ability to interact with neurotransmitter systems, offering potential treatments for conditions like Alzheimer’s and Parkinson’s disease .

Analgesic and Anti-inflammatory Applications

Finally, piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research into 4-Aminopiperidine-1-sulfonamide hydrochloride includes its use in creating compounds that can alleviate pain and reduce inflammation, which is crucial for treating various chronic conditions .

Future Directions

Piperidines, which include 4-Aminopiperidine-1-sulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-aminopiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUKLWFEDZRWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidine-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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